Dodecylammonium chloride
Overview
Description
Dodecylammonium chloride is a cationic surfactant with the chemical formula C₁₂H₂₅NH₃Cl. It is known for its amphiphilic properties, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This compound is widely used in various applications due to its ability to self-assemble into micelles and other structures in aqueous solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecylammonium chloride can be synthesized by reacting dodecylamine with hydrochloric acid. The reaction typically involves dissolving dodecylamine in a solvent such as ethanol or water, followed by the addition of hydrochloric acid. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through filtration, washing, and drying to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Dodecylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Complex Formation: It can form complexes with metal ions, such as zinc, through ionic interactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like hydroxide ions and metal salts. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting this compound with zinc chloride can produce bis-dodecylammonium tetrachlorozincate .
Scientific Research Applications
Dodecylammonium chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and in the preparation of organophilic clays.
Biology: It is employed in the study of micellar structures and their interactions with biological membranes.
Industry: It is used in the formulation of cleaning agents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of dodecylammonium chloride is primarily based on its surfactant properties. It can disrupt the lipid bilayers of cell membranes, leading to cell lysis. This property makes it effective as a disinfectant and antimicrobial agent. The compound interacts with the phospholipid membranes of microorganisms, causing membrane disruption and cell death .
Comparison with Similar Compounds
Similar Compounds
Dodecyltrimethylammonium chloride: Similar in structure but with a trimethylammonium head group instead of an ammonium group.
Dodecylamine hydrochloride: Similar but lacks the chloride ion, making it less effective as a surfactant.
Uniqueness
Dodecylammonium chloride is unique due to its strong amphiphilic properties, which allow it to form a variety of micellar structures. This makes it highly effective in applications requiring surface activity and self-assembly .
Properties
IUPAC Name |
dodecylazanium;chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h2-13H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFQJFPTTMIETC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[NH3+].[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
124-22-1 (Parent) | |
Record name | Laurylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
221.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929-73-7 | |
Record name | Dodecylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Laurylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Dodecanamine, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.005 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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